molecular formula C9H18N2O B3110257 ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol CAS No. 179089-69-1

((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol

Cat. No.: B3110257
CAS No.: 179089-69-1
M. Wt: 170.25 g/mol
InChI Key: IUKDDYAECHPPRM-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol: is a chemical compound with a unique structure that includes a pyrido[1,2-A]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dihaloalkane, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may result in a halogenated derivative.

Scientific Research Applications

Chemistry: In chemistry, ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may be investigated for its effects on specific biological pathways and its ability to treat certain diseases.

Industry: In industry, this compound is used in the development of new materials with specific properties. It may be incorporated into polymers or other materials to enhance their performance.

Mechanism of Action

The mechanism of action of ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

    Pyrido[1,2-A]pyrazine derivatives: These compounds share the core structure but differ in their functional groups.

    Octahydro derivatives: Compounds with similar hydrogenation levels but different ring systems.

Uniqueness: ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is unique due to its specific combination of a pyrido[1,2-A]pyrazine ring system and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[(7S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKDDYAECHPPRM-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN2C1CNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN2[C@@H]1CNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932471
Record name (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145012-50-6
Record name (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol
Reactant of Route 2
Reactant of Route 2
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol
Reactant of Route 3
Reactant of Route 3
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol
Reactant of Route 4
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol
Reactant of Route 5
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol
Reactant of Route 6
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.